

Technical Guide: Quality Control and Purity Analysis of AMARA Peptide (163560-19-8)

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Compound of Interest

Compound Name:	163560-19-8
CAS No.:	163560-19-8
Cat. No.:	B612756

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Executive Summary

The AMARA peptide (Sequence: AMARAASAAALARRR) is a synthetic 15-mer peptide designed as a highly specific substrate for AMP-activated protein kinase (AMPK) and members of the AMPK-related kinase family (e.g., SIK).^{[1][2]} Unlike the traditional SAMS peptide, which is derived from Acetyl-CoA Carboxylase (ACC), the AMARA sequence was engineered to optimize the phosphorylation motif, reducing non-specific background phosphorylation in complex biological lysates.

This guide provides a rigorous framework for the quality control (QC), analytical validation, and operational application of the AMARA peptide in high-throughput and kinetic assays.

Part 1: The Substrate Landscape (Comparative Analysis)

To select the correct substrate for kinase profiling, researchers must understand the kinetic distinctions between AMARA and its primary alternatives.

AMARA vs. SAMS: The Critical Differences

While SAMS (HMRSAMSGHLHLVKRR) has historically been the "gold standard" for AMPK assays, AMARA offers distinct advantages in specificity and kinetic behavior.

Table 1: Comparative Performance Metrics

Feature	AMARA Peptide	SAMS Peptide	Crosstide (GSK-3 Substrate)
Sequence	AMARAASAAALARR R	HMRSAMSGHLHLVKR R	GRPRTSSFAEG
Origin	Synthetic (Optimized Motif)	Native (ACC derived)	Native (GSK-3 derived)
Specificity	High (Minimal cross-reactivity)	Moderate (Cross-reacts with PKA/PKC)	Low (Promiscuous)
Km (AMPK)	~50–100 μ M (Isoform dependent)	~30–50 μ M	N/A
Solubility	High (due to Arg residues)	Moderate	High
Primary Use	Specific Isoform Profiling, HTS	Historical Comparison, Crude Lysates	Negative Control / Akt Assays

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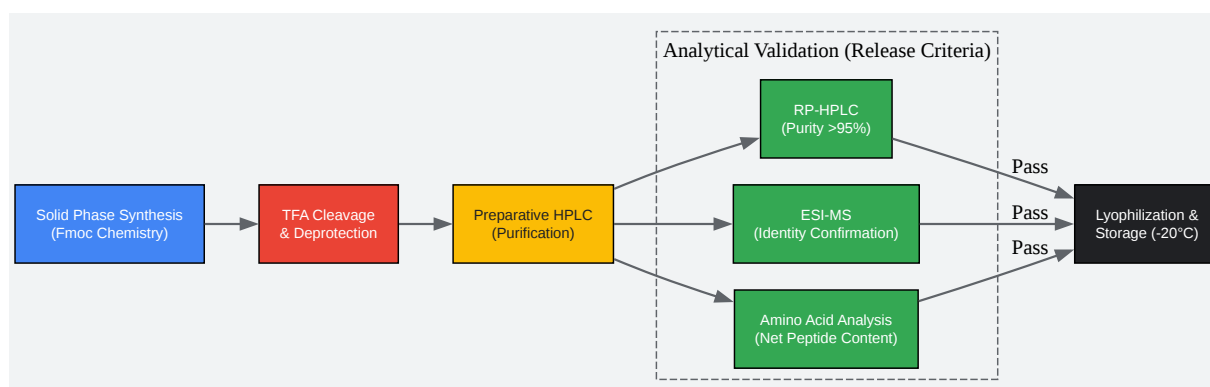
Expert Insight: The AMARA peptide is particularly superior when assaying Salt-Inducible Kinases (SIKs). While SAMS is phosphorylated by SIKs, AMARA provides a cleaner signal-to-noise ratio, making it the preferred reagent for investigating the LKB1-AMPK pathway axis.

Part 2: Critical Quality Attributes (CQAs) & Analytical Workflows

The integrity of kinetic data is directly proportional to the purity of the peptide substrate. Impurities such as deletion sequences (n-1) or incomplete deprotection can act as competitive inhibitors or false substrates.

Analytical Architecture

The following diagram outlines the mandatory QC lifecycle for releasing a batch of AMARA peptide for drug discovery applications.



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Caption: Figure 1. Integrated Quality Control Workflow for AMARA Peptide Production.

Detailed Analytical Protocols

1. Reversed-Phase HPLC (Purity)

- Objective: Quantify peptide purity and identify deletion sequences.
- Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18, 4.6 x 150 mm, 5 μ m).

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[3]
- Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
- Gradient: 5% to 65% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 214 nm (peptide bond) and 280 nm (aromatic, though minimal in AMARA).
- Acceptance Criteria: Main peak area >95%.

2. Mass Spectrometry (Identity)

- Method: Electrospray Ionization (ESI-MS).
- Theoretical Mass:
 - Formula:
(Verify based on specific salt form).
 - Monoisotopic Mass: ~1542.9 Da.[4]
- Interpretation: Look for

(approx 772.5 m/z) and

species.

3. Counter-Ion Management

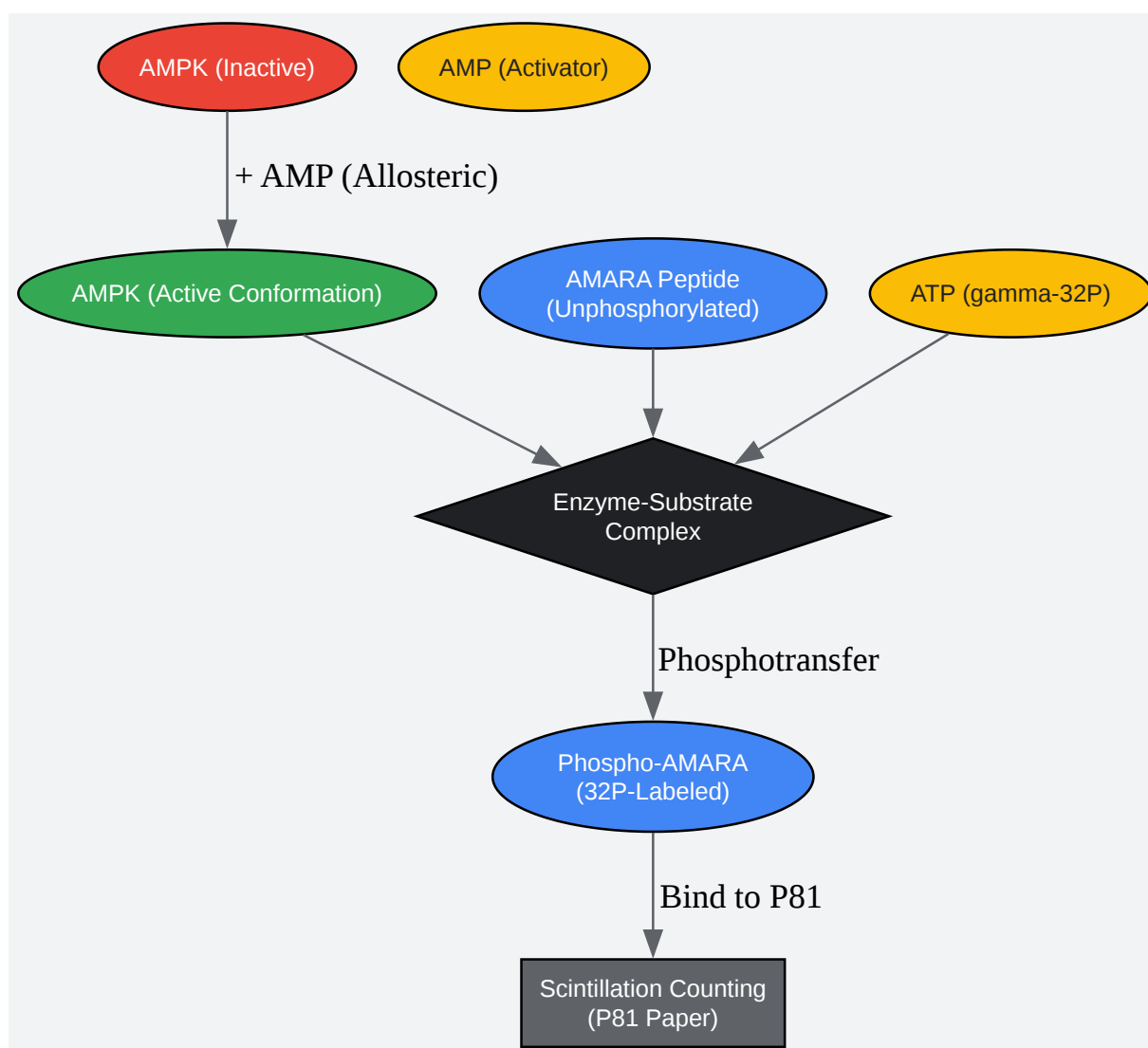
Synthetic peptides usually contain TFA salts.[2] For sensitive cellular assays, TFA can be cytotoxic or inhibitory.

- Recommendation: Request TFA-to-Acetate or TFA-to-Hydrochloride exchange if the peptide is used in cell-based assays at high concentrations (>1 mM). For standard in vitro kinase assays, dilute TFA is generally negligible.[2]

Part 3: Performance Validation (AMPK Kinase Assay)

The following protocol utilizes the AMARA peptide to measure AMPK activity using a radiolabeled ATP method. This is the "Gold Standard" for activity verification.

Mechanistic Pathway



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Caption: Figure 2. Kinetic Mechanism of AMPK Activation and AMARA Phosphorylation.

Step-by-Step Protocol

Reagents:

- Kinase Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 0.02% Brij-35.
- Cofactors: 10 mM MgCl₂, 200 μM AMP (for activation).
- Substrate: AMARA Peptide (Stock 2 mM in water).
- ATP Mix: 200 μM Cold ATP + 2 μCi [

-

P]ATP per reaction.

Procedure:

- Preparation: Dilute AMPK enzyme to optimal concentration (approx 1-5 ng/μL) in Kinase Buffer.
- Substrate Mix: Prepare a master mix containing AMARA peptide (200 μM final) and AMP.
- Initiation: Add 10 μL Enzyme to 10 μL Substrate Mix. Incubate 5 min at 30°C to allow allosteric activation.
- Start Reaction: Add 10 μL ATP Mix. Total volume = 30 μL.
- Incubation: Incubate for 15–20 minutes at 30°C.
- Termination: Spot 20 μL of the reaction onto P81 phosphocellulose paper.
- Washing: Wash papers 3x 5 minutes in 75 mM Phosphoric Acid (removes unreacted ATP).
- Detection: Air dry and count in a scintillation counter.

Self-Validating Check:

- Positive Control: Use SAMS peptide alongside AMARA.

- Negative Control: Reaction without enzyme (background noise check).
- Signal-to-Noise: A high-quality AMARA peptide batch should yield a Z' factor > 0.5 in HTS formats.

Part 4: Troubleshooting & Storage

Issue	Probable Cause	Corrective Action
Low Solubility	Hydrophobic aggregation (Ala/Leu rich)	Dissolve in small volume of 5% Acetic Acid or 10% DMSO before adding water. Sonicate briefly.
High Background	Free isotope or degradation	Ensure P81 washing is vigorous. Check peptide purity (degraded fragments can bind non-specifically).
Loss of Activity	Peptide oxidation (Met residue)	Critical: The AMARA sequence contains Methionine. Avoid repeated freeze-thaws.[5] Store aliquots at -80°C under Argon if possible.
Variable Kinetics	TFA Inhibition	If Km values are erratic, switch to a desalted or Acetate-salt peptide batch.

References

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